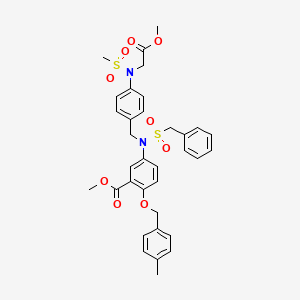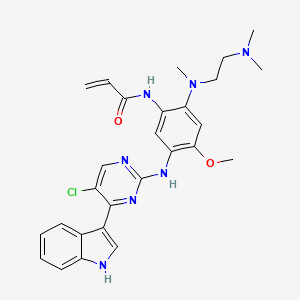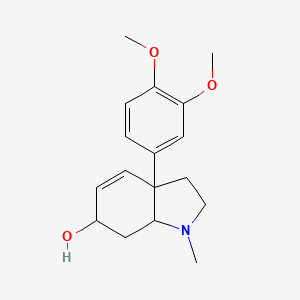
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindole core
作用機序
Target of Action
Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .
Mode of Action
Mesembrenol acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . Mesembrenol also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .
Biochemical Pathways
The biochemical pathways affected by Mesembrenol primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, Mesembrenol can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .
Pharmacokinetics
The pharmacokinetics of Mesembrenol involve its metabolism in the liver and excretion in urine . Metabolites of Mesembrenol have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .
Result of Action
The molecular and cellular effects of Mesembrenol’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .
生化学分析
Biochemical Properties
Mesembrenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Mesembrenol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Mesembrenol is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Mesembrenol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Mesembrenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Mesembrenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Mesembrenol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Mesembrenol and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol typically involves multiple steps. One common method includes the Claisen-Schmidt condensation followed by cyclization reactions. For instance, the condensation of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions can yield an intermediate, which is then cyclized to form the tetrahydroindole structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times. The use of catalysts and specific solvents can also play a crucial role in scaling up the production process .
化学反応の分析
Types of Reactions
3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Common reagents include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylethylamine: Shares the dimethoxyphenyl group but differs in the core structure.
3,4-Dimethoxybenzaldehyde: Similar functional groups but lacks the tetrahydroindole core.
N-(3,4-Dimethoxyphenyl)ethylamides: Similar side chains but different overall structure
Uniqueness
The uniqueness of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol lies in its combination of the dimethoxyphenyl group with the tetrahydroindole core, providing a distinct set of chemical and biological properties that are not found in the similar compounds listed above .
特性
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



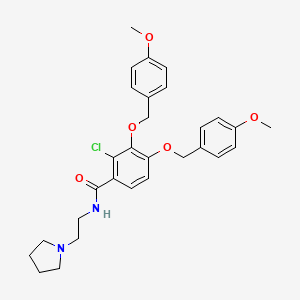
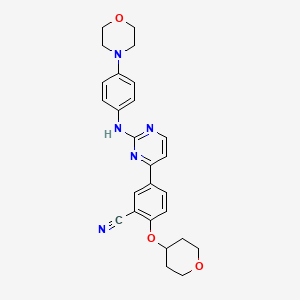
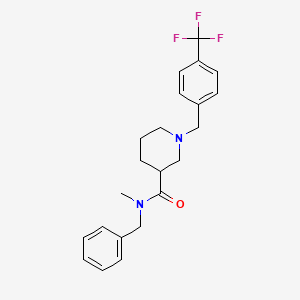
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
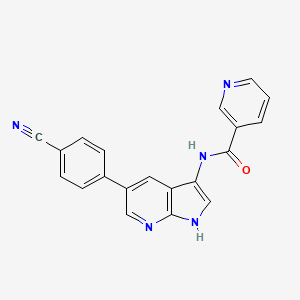
![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)

